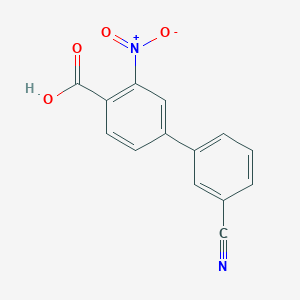
4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Cyanophenyl)-2-methoxybenzoic acid, also known as 4-CPMB, is an organic compound that has been used in numerous scientific research applications. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and methanol. 4-CPMB is a versatile compound, as it has a wide range of applications in the fields of biochemistry, pharmacology, and organic chemistry.
科学研究应用
4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% has been used in numerous scientific research applications, such as biochemistry, pharmacology, and organic chemistry. In biochemistry, 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% has been used to study the biochemical and physiological effects of various compounds. In pharmacology, 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% has been used to study the mechanisms of action of various drugs. In organic chemistry, 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% has been used to study the synthesis of various compounds.
作用机制
The mechanism of action of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% binds to certain receptors in the body and alters their activity. This alteration of receptor activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% has been shown to alter the activity of certain enzymes, hormones, and neurotransmitters. 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% has also been shown to affect the activity of certain ion channels, which can lead to changes in cell membrane potentials.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents, such as ethanol and methanol. This makes it easy to work with and allows for precise control of concentrations. Additionally, 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% is a relatively inexpensive compound.
However, there are some limitations to using 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, the reaction of 4-cyanophenol and 2-methoxybenzoyl chloride can be difficult to control, as the reaction is temperature-sensitive. Additionally, the reaction can produce byproducts, which can complicate the analysis of the results.
未来方向
There are several potential future directions for research involving 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential therapeutic applications of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95%. Furthermore, research could be conducted to develop more efficient and cost-effective methods of synthesizing 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95%. Finally, research could be conducted to explore the potential applications of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% in other fields, such as materials science and nanotechnology.
合成方法
4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95% can be synthesized from 4-cyanophenol and 2-methoxybenzoyl chloride. The synthesis method involves the reaction of 4-cyanophenol with 2-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of 4-(3-Cyanophenyl)-2-methoxybenzoic acid, 95%. The reaction can be carried out in a solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN). The reaction can be monitored by thin-layer chromatography (TLC).
属性
IUPAC Name |
4-(3-cyanophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-14-8-12(5-6-13(14)15(17)18)11-4-2-3-10(7-11)9-16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNWSQKVHQJPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688793 |
Source


|
| Record name | 3'-Cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1035928-76-7 |
Source


|
| Record name | 3'-Cyano-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














